molecular formula C12H15NO B1280155 5-(tert-Butyl)-2-methylbenzoxazole CAS No. 40874-54-2

5-(tert-Butyl)-2-methylbenzoxazole

Cat. No.: B1280155
CAS No.: 40874-54-2
M. Wt: 189.25 g/mol
InChI Key: MMUQIBNMAXABSM-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-methylbenzoxazole is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The tert-butyl group and the methyl group attached to the benzoxazole ring confer unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-methylbenzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-amino-4-tert-butylphenol with acetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-methylbenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives.

Scientific Research Applications

5-(tert-Butyl)-2-methylbenzoxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-methylbenzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: Lacks the tert-butyl group, resulting in different chemical properties.

    5-tert-Butylbenzoxazole: Lacks the methyl group, leading to variations in reactivity and applications.

    2,5-Dimethylbenzoxazole: Contains two methyl groups, which alter its chemical behavior compared to 5-(tert-Butyl)-2-methylbenzoxazole.

Uniqueness

The presence of both the tert-butyl and methyl groups in this compound makes it unique in terms of its steric and electronic properties

Properties

IUPAC Name

5-tert-butyl-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-13-10-7-9(12(2,3)4)5-6-11(10)14-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUQIBNMAXABSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503795
Record name 5-tert-Butyl-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40874-54-2
Record name 5-tert-Butyl-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 ml round bottom flask was placed 7.25 g (0.044 mol) of 2-Amino-4-tert-butylphenol, (Aldrich Cat #193282) with 6.0 g (0.055 mol) of Methyl acetimidate hydrochloride (Aldrich Cat #254940) with 50 ml of MeOH. This was refluxed for 4 hours. Then the MeOH was removed under vacuum. This was separated between 50 ml of ether and 50 ml of water. The ether was separated, dried, and removed under vacuum. Then 50 ml of hexanes was added to the resulting solid. Remaining 2-Amino-4-tert-butylphenol was insoluble in hexanes and was removed by filtration. The remaining oil was chromatographed using 2% MeOH/CH2Cl2 to provide 5-tert-butyl-2-methylbenzoxazole (Yield=2 g, 24%).
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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